molecular formula C16H28N2O B5214059 N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine

N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine

Cat. No.: B5214059
M. Wt: 264.41 g/mol
InChI Key: BPSHCXHBVABUSQ-UHFFFAOYSA-N
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Description

N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine is an organic compound that belongs to the class of amines It features a phenoxy group substituted with a methyl and propan-2-yl group, connected to a butyl chain, which is further linked to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-methyl-5-propan-2-ylphenol. This can be achieved through electrophilic aromatic substitution reactions, where a methyl and propan-2-yl group are introduced to the phenol ring.

    Alkylation: The phenoxy intermediate is then alkylated with 1-bromobutane under basic conditions to form 4-(2-methyl-5-propan-2-ylphenoxy)butane.

    Amination: The final step involves the reaction of 4-(2-methyl-5-propan-2-ylphenoxy)butane with ethane-1,2-diamine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound may serve as a ligand in biochemical assays and studies involving enzyme interactions.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine groups can form hydrogen bonds or ionic interactions with target sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(2-methylphenoxy)butyl]ethane-1,2-diamine
  • N’-[4-(2-propan-2-ylphenoxy)butyl]ethane-1,2-diamine
  • N’-[4-(5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine

Uniqueness

N’-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of both methyl and propan-2-yl groups may enhance its hydrophobic interactions and binding affinity to certain molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-13(2)15-7-6-14(3)16(12-15)19-11-5-4-9-18-10-8-17/h6-7,12-13,18H,4-5,8-11,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSHCXHBVABUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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